1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.85–7.70 (m, 2H) : Aromatic protons at positions 2 and 6 of the phenyl ring.
- δ 7.60 (d, J = 8.4 Hz, 1H) : Proton at position 5.
- δ 4.25 (q, J = 6.8 Hz, 1H) : Methine proton adjacent to the amine.
- δ 1.50 (d, J = 6.8 Hz, 3H) : Methyl group of the ethylamine.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 148.2 (C-Cl) , δ 132.5 (C-CF₃) : Quaternary carbons.
- δ 125.8 (q, J = 270 Hz, CF₃) : Trifluoromethyl carbon.
- δ 52.1 (CH-NH₃⁺) , δ 22.4 (CH₃) : Aliphatic carbons.
Table 2: Key ¹H NMR Assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.85 | Multiplet | H2, H6 |
| 7.60 | Doublet | H5 |
| 4.25 | Quartet | CH-NH₃⁺ |
| 1.50 | Doublet | CH₃ |
Fourier-Transform Infrared (FT-IR) Spectral Signatures
FT-IR analysis (KBr pellet) identifies functional groups:
- 3360 cm⁻¹ : N-H stretch of the ammonium ion (broad, due to HCl salt).
- 1320–1120 cm⁻¹ : C-F asymmetric and symmetric stretches (CF₃).
- 750 cm⁻¹ : C-Cl aromatic bend.
Table 3: FT-IR Peaks and Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3360 | ν(N-H) |
| 1320–1120 | ν(C-F) |
| 750 | δ(C-Cl) |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the free base (C₉H₉ClF₃N) shows:
- Molecular ion [M+H]⁺ : m/z 224.0521 (calc. 224.0518).
- Major fragments:
Table 4: Dominant MS Fragments
| m/z | Fragment Ion |
|---|---|
| 224.052 | [M+H]⁺ |
| 177.030 | [M+H-NH₂CH₂]⁺ |
| 131.046 | [C₆H₄Cl]⁺ |
Properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLIPTAHHVPGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction to 4-Chloro-3-trifluoromethyl Aniline
A foundational step involves nitration of o-chlorotrifluoromethylbenzene to yield 4-nitro-2-trifluoromethyl chlorobenzene, followed by reduction to the corresponding aniline derivative.
-
- Solvent: Acetic anhydride.
- Nitrating agent: Concentrated nitric acid (68% mass concentration).
- Temperature: 10–15 °C during dropwise addition.
- Stirring and heat preservation: 3–4 hours post-addition.
- Washing: Sodium hydroxide aqueous solution (4–6% concentration) to pH 7.5–8.0.
-
- Activated carbon (400–800 mesh, 1–2% mass of substrate).
- Iron(III) chloride hexahydrate (FeCl3·6H2O).
-
- Hydrazine hydrate (80% mass concentration) in ethanol.
- Reflux conditions with dropwise addition over 3–3.5 hours.
- Organic solvents used for extraction include 1,2-dichloroethane, dioxane, or chloroform.
This step yields 4-chloro-3-trifluoromethyl aniline with high purity after filtration and solvent evaporation.
Conversion to 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate (Intermediate)
The aniline intermediate is further reacted with triphosgene and a catalyst (e.g., DMAP or pyridine) in organic solvents to form the isocyanate derivative.
-
- Triphosgene and catalyst dissolved in organic solvent (1,2-dichloroethane, dioxane, or chloroform).
- Dropwise addition of the aniline solution at −5 to 5 °C.
- Reflux for 3–5 hours.
- Reduced pressure distillation to remove solvent.
- Final rectification under vacuum (≤ −0.096 MPa) at 95–100 °C.
This step is critical for preparing a reactive intermediate for subsequent amination.
Data Table Summarizing Key Preparation Steps
| Step | Reactants & Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | o-Chlorotrifluoromethylbenzene + HNO3 (68%) + Ac2O | Acetic anhydride | 10–15 | 3–4 | High | Nitration with NaOH wash to pH 7.5–8.0 |
| 2 | Nitro compound + Hydrazine hydrate (80%) + FeCl3·6H2O | Ethanol + 1,2-dichloroethane/dioxane | Reflux | 3–3.5 | High | Reduction to aniline, filtration hot |
| 3 | Aniline + Triphosgene + Catalyst (DMAP/pyridine) | 1,2-Dichloroethane/dioxane | −5 to 5 (add), reflux | 3–5 | ~80.6 | Formation of isocyanate, vacuum rectification |
| 4 | Reductive amination/alkylation + HCl | Ethanol or suitable solvent | Ambient | Variable | Not specified | Formation of ethylamine hydrochloride salt |
Research Findings and Notes
- The nitration step is highly temperature-sensitive to avoid over-nitration or side reactions.
- Use of activated carbon and FeCl3·6H2O improves reduction efficiency and product purity.
- Triphosgene is preferred over phosgene for safer handling and better control in isocyanate formation.
- The final ethylamine hydrochloride salt is stabilized and isolated by acid-base reaction, facilitating handling and storage.
- Purity and yield optimization depend on strict control of reaction temperatures, reagent stoichiometry, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Reactivity Studies : It undergoes various chemical reactions including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and potential derivatives.
Biology
- Biological Activity Investigation : Studies suggest that the compound may interact with specific biological targets, potentially modulating enzyme or receptor activity due to its lipophilic nature.
- Interaction Profiles : Research indicates that it may exhibit various biological activities similar to other compounds with trifluoromethyl groups, such as antimicrobial or anticancer properties.
Medicine
- Therapeutic Potential : Investigated as a lead compound for drug development, particularly in areas requiring compounds with enhanced metabolic stability and bioavailability.
- Drug Development Precursor : Its unique structure makes it a candidate for further exploration in medicinal chemistry for developing new therapeutics.
Industry
- Specialty Chemicals Production : Utilized in the manufacturing of specialty chemicals that require unique properties imparted by the trifluoromethyl group.
- Material Science Applications : The compound's characteristics may also be leveraged in developing advanced materials with specific functionalities.
Case Studies and Research Findings
- Pharmaceutical Development : A study demonstrated that derivatives of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride exhibited significant activity against certain cancer cell lines, highlighting its potential as an anticancer agent.
- Biological Interactions : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disease treatments.
- Material Science : Investigations into its use in polymer synthesis showed enhanced mechanical properties when incorporated into polymer matrices, indicating industrial utility.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog Overview
The compound is compared to derivatives with variations in substituent type, position, or backbone alkylation. Key analogs include:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP (octanol-water partition coefficient) compared to methyl (-CH₃) or hydroxyl (-OH) analogs, enhancing membrane permeability .
- Solubility : Hydrochloride salts generally improve aqueous solubility versus free bases, critical for formulation .
Key Research Findings
- Sigma-1 Ligand Affinity: Derivatives with branched alkyl chains (e.g., NE-537) demonstrate nanomolar affinity for sigma-1 receptors, suggesting the target compound’s -CF₃ group could further optimize binding .
Biological Activity
1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride, a compound with a molecular formula of C₉H₉ClF₃N and a molecular weight of approximately 235.63 g/mol, has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group and a chloro substituent on the phenyl ring. These features enhance its lipophilicity and metabolic stability, which are critical for its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group increases lipophilicity, facilitating interactions with lipid membranes and proteins, which can modulate the activity of enzymes, receptors, or other biomolecules. The chlorine atom on the phenyl ring can participate in hydrogen bonding and halogen bonding, further contributing to its biological effects.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : The compound has shown potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .
- Neurotherapeutic Effects : Similar compounds have been investigated for their neurotherapeutic properties, potentially acting as positive allosteric modulators of neurotransmitter receptors .
- Interactions with Biomolecules : The compound is studied for its ability to interact with various biomolecules, which may lead to therapeutic applications in drug development .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from relevant literature:
Mechanistic Insights
Flow cytometry analyses have shown that certain derivatives of this compound can arrest cell proliferation at the G1 phase in MCF-7 cells, indicating potential as an anticancer agent. Additionally, Western blot analyses revealed increased levels of p53 expression and caspase-3 cleavage in treated cells, further supporting its role in triggering apoptotic pathways .
Q & A
Q. What synthetic routes are recommended for preparing 1-(3-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Step 1 : Introduce the trifluoromethyl group via nucleophilic aromatic substitution or cross-coupling (e.g., Kumada coupling) on a pre-chlorinated benzene derivative.
- Step 2 : Ethylamine side-chain installation via reductive amination or Gabriel synthesis.
- Key Intermediates : 3-Chloro-4-trifluoromethylbenzaldehyde (for reductive amination) or brominated intermediates for coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the free base, followed by HCl salt formation to improve stability .
Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern and ethylamine backbone. ¹⁹F NMR quantifies trifluoromethyl integrity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₉H₁₀ClF₃N⁺: 234.03) .
- HPLC/UV : Purity assessment using reverse-phase columns with trifluoroacetic acid as an ion-pairing agent .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- GHS Compliance : Refer to hazard codes Xn (harmful) and N (environmental hazard). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the amine hydrochloride .
Advanced Research Questions
Q. How do the electronic effects of chloro and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group (σₚ = 0.54) and -Cl (σₚ = 0.23) deactivate the aromatic ring, directing electrophilic attacks to meta/para positions.
- Reactivity Trade-offs : While -CF₃ enhances oxidative stability, it may reduce nucleophilic substitution rates. Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with electron-deficient aryl halides .
- Case Study : Analogous compounds with -CF₃ groups show 20-30% lower reaction yields compared to methyl derivatives, requiring optimized catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. How can crystallographic data discrepancies between this compound and its analogs be resolved?
- Methodological Answer :
- Data Validation : Compare X-ray diffraction patterns with Cambridge Structural Database entries for similar trifluoromethylphenyl amines.
- DFT Modeling : Use Gaussian or ORCA software to simulate crystal packing and identify steric clashes from -CF₃ groups .
- Example : A study on 1-(4-trifluoromethylphenyl)ethylamine showed that -CF₃ induces a 5° deviation in dihedral angles vs. -CH₃ analogs .
Q. What computational strategies predict metabolic pathways, and what are their limitations?
- Methodological Answer :
- In Silico Tools : Use SwissADME or GLORYx to predict cytochrome P450 metabolism. The -CF₃ group likely resists oxidation, favoring N-dealkylation or glucuronidation.
- Limitations : Models may underestimate fluorine-specific interactions (e.g., hydrogen bonding with enzymes). Validate with in vitro microsomal assays .
Q. How does the trifluoromethyl group at the 4-position affect bioavailability compared to halogenated analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
